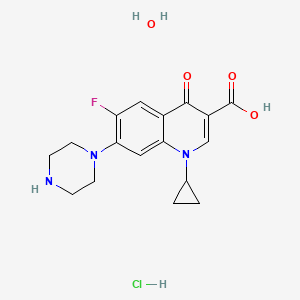
Ciprofloxacin Hydrochloride
概要
説明
Ciprofloxacin Hydrochloride, also known as ciprofloxacin ophthalmic solution, is a synthetic, sterile, multiple-dose antimicrobial solution used for topical ophthalmic applications. It is a fluoroquinolone antibacterial agent effective against a broad spectrum of gram-positive and gram-negative ocular pathogens. The active ingredient in this compound is this compound, which is a monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline-carboxylic acid .
作用機序
Target of Action
Ciloxan, also known as Ciprofloxacin Hydrochloride Hydrate, primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Ciloxan acts by inhibiting these enzymes, thereby preventing the supercoiling of bacterial DNA and subsequent DNA replication . This interaction with its targets leads to the death of the bacteria, making Ciloxan an effective antibacterial agent .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects various biochemical pathways within the bacteria, ultimately leading to cell death . The exact downstream effects on the biochemical pathways are complex and depend on the specific bacterial species.
Pharmacokinetics
Ciloxan is formulated for various routes of administration, including oral, intravenous, intratympanic, ophthalmic, and otic . When administered as an ophthalmic solution, it is absorbed through the cornea into the aqueous humor . The absorption is enhanced in the presence of ocular inflammation or epithelial defects . Some systemic absorption also occurs . The bioavailability of oral Ciprofloxacin is reported to be between 60% and 80% .
Result of Action
The result of Ciloxan’s action is the death of the bacteria, thereby helping to clear the bacterial infection . It is effective against a wide range of gram-positive and gram-negative bacteria .
Action Environment
The action of Ciloxan can be influenced by various environmental factors. For instance, the presence of ocular inflammation or epithelial defects can enhance the absorption of Ciloxan when administered as an ophthalmic solution . Furthermore, the effectiveness of Ciloxan can be affected by the susceptibility of the bacteria, which can vary based on genetic factors and previous exposure to the antibiotic .
生化学分析
Biochemical Properties
Ciprofloxacin hydrochloride monohydrate acts on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and by inhibiting them, this compound monohydrate prevents bacterial cell division .
Cellular Effects
This compound monohydrate has a broad spectrum of activity against Gram-positive and many Gram-negative bacteria . It can cause bacterial DNA fragmentation, leading to cell death . It is also known to induce mitochondrial DNA and nuclear DNA damage, leading to mitochondrial dysfunction and reactive oxygen species production .
Molecular Mechanism
The molecular mechanism of action of this compound monohydrate involves the inhibition of DNA gyrase and topoisomerase IV . By targeting the alpha subunits of these enzymes, it prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound monohydrate shows different physical stability, dissolution rate, and color based on its crystalline phase . Upon heating, the stable hydrate phase dehydrates and converts to a new anhydrous form .
Dosage Effects in Animal Models
It is known that fluoroquinolones, including ciprofloxacin, have been shown to cause arthropathy in immature animals .
Metabolic Pathways
This compound monohydrate is primarily metabolized by CYP1A2 . The primary metabolites are oxociprofloxacin and sulociprofloxacin, which make up 3-8% of the total dose each . It is also converted to the minor metabolites desethylene ciprofloxacin and formylciprofloxacin .
Transport and Distribution
This compound monohydrate is rapidly and well absorbed from the gastrointestinal tract after oral administration . The absolute bioavailability is approximately 70% . It is suggested that active tubular secretion plays a significant role in its elimination .
Subcellular Localization
It is known that ciprofloxacin targets bacterial topoisomerases, which are located in the cytoplasm . Therefore, it can be inferred that this compound monohydrate localizes to the bacterial cytoplasm to exert its effects.
準備方法
Synthetic Routes and Reaction Conditions
Ciprofloxacin, the active ingredient in Ciprofloxacin Hydrochloride, is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid. This compound is then converted into its hydrochloride monohydrate salt form. The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like piperazine .
Industrial Production Methods
In industrial settings, the production of ciprofloxacin involves large-scale chemical reactors where the synthesis steps are carried out under controlled conditions. The process includes the purification of the final product through crystallization and filtration techniques to ensure the desired purity and quality of the compound .
化学反応の分析
Types of Reactions
Ciprofloxacin undergoes various chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the quinolone ring structure, affecting the antibacterial activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various ciprofloxacin derivatives, which may have different levels of antibacterial activity and stability. These derivatives are often studied for their potential use in treating different bacterial infections .
科学的研究の応用
Ciprofloxacin Hydrochloride has a wide range of scientific research applications, including:
Chemistry: In chemistry, ciprofloxacin is used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: In biological research, ciprofloxacin is used to study the mechanisms of bacterial resistance and the effects of antibacterial agents on microbial populations.
Medicine: In medicine, this compound is used to treat bacterial infections of the eye, such as conjunctivitis and corneal ulcers. It is also studied for its potential use in treating other bacterial infections.
類似化合物との比較
Ciprofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as:
Levofloxacin: Similar to ciprofloxacin but with a different stereochemistry, leading to variations in antibacterial activity and pharmacokinetics.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against gram-positive bacteria and improved pharmacokinetic properties.
Ofloxacin: Another fluoroquinolone with a similar spectrum of activity but different pharmacokinetic characteristics
Ciprofloxacin is unique among fluoroquinolones due to its broad spectrum of activity, high potency, and favorable pharmacokinetic profile, making it a widely used and effective antibacterial agent .
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPUHYJMCVWYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00273974 | |
| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9 | |
| Record name | Ciprofloxacin hydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprofloxacin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin hydrochloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128074726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin hydrochloride hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ciprofloxacin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ciprofloxacin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPROFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BA73M5E37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




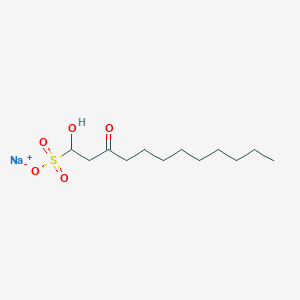


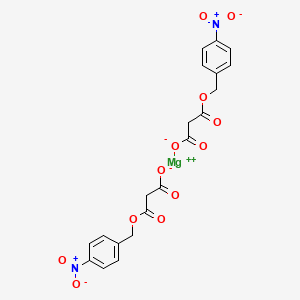
![disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818768.png)
![potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7818776.png)
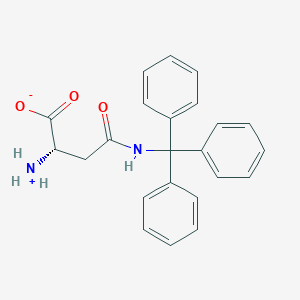

![sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate](/img/structure/B7818791.png)
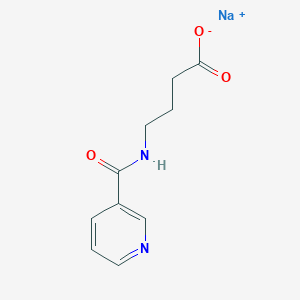

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B7818823.png)
